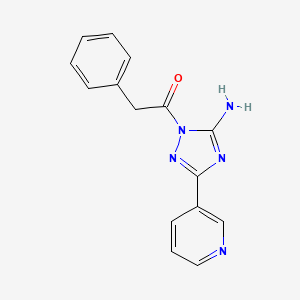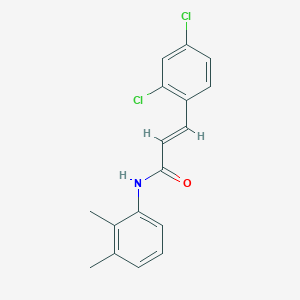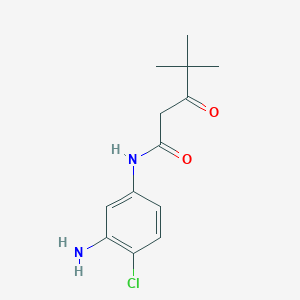
1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, also known as PPTA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized and tested for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine acts as a competitive antagonist of the alpha7 nicotinic acetylcholine receptor, binding to the receptor and preventing the binding of acetylcholine. This results in a decrease in the activity of the receptor and subsequent downstream effects. The exact mechanism of action of this compound is still being studied, but it is thought to involve interactions with specific amino acid residues in the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, particularly in the central nervous system. It has been shown to decrease the release of several neurotransmitters, including dopamine, serotonin, and glutamate. This compound has also been shown to have anxiolytic and anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has several advantages for use in lab experiments. It is a highly selective antagonist of the alpha7 nicotinic acetylcholine receptor, making it a useful tool for studying this receptor. This compound also has good solubility in water and can be easily administered to animals. However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life in vivo, which can make it difficult to study its effects over a longer period of time. Additionally, this compound has not been extensively studied in humans, so its effects in humans are not well understood.
Orientations Futures
There are several future directions for the study of 1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine. One area of interest is the development of more potent and selective antagonists of the alpha7 nicotinic acetylcholine receptor. Another area of interest is the study of this compound's effects on other receptors and ion channels. Additionally, the potential use of this compound as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia is an area of ongoing research.
Méthodes De Synthèse
1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine can be synthesized through a multistep process that involves the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride. The resulting compound is then reacted with 3-aminopyridine to form the intermediate compound, which is further reacted with sodium azide to form the final product, this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have activity as a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is involved in various neurological processes such as learning, memory, and attention. This compound has also been studied for its potential use as a tool compound in the study of other receptors and ion channels.
Propriétés
IUPAC Name |
1-(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-15-18-14(12-7-4-8-17-10-12)19-20(15)13(21)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFXNLGTCOBRMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N2C(=NC(=N2)C3=CN=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5776113.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5776121.png)



